molecular formula C13H12N2O2 B4712942 6-(allyloxy)-2-phenyl-3(2H)-pyridazinone

6-(allyloxy)-2-phenyl-3(2H)-pyridazinone

Cat. No.: B4712942
M. Wt: 228.25 g/mol
InChI Key: ROWMLNFIJAKPQQ-UHFFFAOYSA-N
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Description

6-(allyloxy)-2-phenyl-3(2H)-pyridazinone is a chemical compound based on the pyridazinone scaffold, a heterocyclic structure recognized for its diverse biological activities . This specific derivative is of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. The compound features an allyloxy substituent, which can serve as a versatile handle for further synthetic modification, making it a valuable intermediate or a core structure for constructing more complex molecules in drug discovery programs. The pyridazinone core is associated with a wide range of pharmacological activities. Researchers have extensively explored pyridazinone derivatives for their potential as vasodilators to treat cardiovascular diseases and as anticancer agents through mechanisms such as kinase inhibition . Furthermore, this scaffold has been investigated for anti-inflammatory applications, with some derivatives acting as potent inhibitors of phosphodiesterase enzymes (PDE), such as PDE4 and PDE10A . The structural features of this compound make it a promising candidate for screening in these and other biological assays aimed at discovering new treatments for cancer, inflammatory conditions, and cardiovascular disorders. This product is intended for research and laboratory use only. It is not approved for use in humans or animals, nor is it intended for diagnostic, therapeutic, or any other clinical applications.

Properties

IUPAC Name

2-phenyl-6-prop-2-enoxypyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-2-10-17-12-8-9-13(16)15(14-12)11-6-4-3-5-7-11/h2-9H,1,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWMLNFIJAKPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=NN(C(=O)C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(allyloxy)-2-phenyl-3(2H)-pyridazinone typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Allyloxy Group: The allyloxy group can be introduced via an allylation reaction. This involves the reaction of the pyridazinone core with allyl halides (such as allyl bromide) in the presence of a base like potassium carbonate.

    Phenyl Substitution: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, where a phenylboronic acid reacts with the pyridazinone core in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The allyloxy group in 6-(allyloxy)-2-phenyl-3(2H)-pyridazinone can undergo oxidation reactions to form epoxides or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used for substitution reactions.

Major Products

    Epoxides: Formed through oxidation of the allyloxy group.

    Alcohols: Formed through reduction of the pyridazinone core.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

6-(allyloxy)-2-phenyl-3(2H)-pyridazinone has been studied for various scientific research applications:

    Medicinal Chemistry: It has potential as a lead compound for the development of new drugs due to its biological activities.

    Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biological processes.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 6-(allyloxy)-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The allyloxy and phenyl groups play a crucial role in its binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

Substituent Effects at Position 6

Position 6 substitutions are critical for modulating pyridazinone bioactivity. Key analogs and their functional differences are outlined below:

Key Observations :

  • Electron-Withdrawing Groups (e.g., -Cl): Chloro-substituted derivatives (e.g., 6-chloro-2-phenyl-3(2H)-pyridazinone) exhibit moderate anti-inflammatory activity, likely due to enhanced stability and receptor binding via halogen interactions .
  • Piperazinyl/Arylpiperazinyl Groups: Compounds with piperazine rings (e.g., 6-[4-(2-fluorophenyl)piperazinyl]-3(2H)-pyridazinone) show potent anti-inflammatory and analgesic effects, attributed to improved solubility and affinity for serotonin/dopamine receptors .
  • Allyloxy Group : The allyloxy substituent may offer metabolic versatility (e.g., CYP450-mediated oxidation) but lacks direct activity data. Its ether linkage could enhance membrane permeability compared to bulkier groups like piperazinyl.

Structure-Activity Relationship (SAR) Trends

The allyloxy group’s electron-donating nature may reduce COX-2 selectivity but improve cytoprotective effects, as seen in related compounds with ether linkages .

Cardiovascular Effects: Dihydropyridazinones (e.g., 6-phenyl-4,5-dihydro-3(2H)-pyridazinones) exhibit vasorelaxant and antihypertensive properties due to calcium channel modulation. The allyloxy group’s flexibility could enhance binding to vascular smooth muscle targets .

Q & A

Q. What are the established synthetic routes for 6-(allyloxy)-2-phenyl-3(2H)-pyridazinone, and what are their efficiency benchmarks?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves refluxing 3-chloro-6-phenylpyridazinone with allyl alcohol in the presence of a base (e.g., sodium ethoxide) to introduce the allyloxy group. Reaction conditions (e.g., 6 hours at 100°C in glacial acetic acid) yield ~70-85% purity, with recrystallization from ethanol improving purity to >95% . Efficiency metrics include reaction time (6-12 hours), yield (60-75%), and purity post-purification (NMR, HPLC validation).

Q. How is the molecular structure of this compound validated in academic research?

X-ray crystallography is the gold standard for confirming bond angles and spatial arrangement, as demonstrated for structurally analogous pyridazinones . Complementary techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., allyloxy protons at δ 4.5–5.5 ppm).
  • Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., C₁₄H₁₂N₂O₂: calculated 240.09, observed 240.08) .
  • IR spectroscopy : C=O stretching at ~1680 cm⁻¹ and N–H bending at ~1550 cm⁻¹ .

Q. What in vitro pharmacological screening models are used to assess this compound’s bioactivity?

Standard assays include:

  • Platelet aggregation inhibition : ADP-induced aggregation in human platelet-rich plasma, with IC₅₀ values compared to aspirin .
  • Anti-inflammatory activity : Carrageenan-induced rat paw edema, measuring edema reduction (%) at 50–100 mg/kg doses .
  • Analgesic potential : Acetic acid-induced writhing tests in mice, with dose-response curves .

Advanced Research Questions

Q. How do researchers resolve contradictions in biological activity data across studies?

Contradictions (e.g., varying IC₅₀ values for platelet inhibition) are addressed via:

  • Dose standardization : Normalizing results to molar concentrations.
  • Assay validation : Cross-referencing with positive controls (e.g., acetyl salicylic acid) .
  • Structural analogs : Testing derivatives (e.g., 6-[4-chlorophenyl] variants) to isolate substituent effects .
  • Meta-analysis : Pooling data from multiple studies to identify trends (e.g., allyloxy groups enhancing lipophilicity and bioavailability) .

Q. What computational approaches support the design of this compound derivatives?

  • Quantum-chemical modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict reactivity sites (e.g., electrophilic addition at the pyridazinone ring) .
  • Molecular docking : Screening against COX-1/2 or PDE3A enzymes to rationalize antiplatelet/inotropic activity .
  • QSAR studies : Correlating substituent electronic parameters (Hammett σ) with bioactivity .

Q. How are structure-activity relationships (SAR) systematically explored for pyridazinone derivatives?

SAR strategies include:

  • Substituent variation : Synthesizing analogs with halogens, alkyl, or aryl groups at positions 2, 4, or 6 .
  • Bioisosteric replacement : Swapping allyloxy with methoxy or benzyloxy groups to modulate metabolic stability .
  • Pharmacophore mapping : Identifying critical moieties (e.g., pyridazinone core and hydrophobic substituents) via 3D alignment with active analogs .

Q. What experimental designs address low synthetic yields of this compound?

Optimization strategies:

  • Catalyst screening : Testing Pd or Cu catalysts for allylation efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
  • Microwave-assisted synthesis : Reducing reaction time from 6 hours to 30 minutes with comparable yields .

Q. How do researchers validate discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Measuring plasma half-life (t₁/₂) and bioavailability in rodent models .
  • Metabolite identification : LC-MS/MS to detect active metabolites (e.g., hydroxylated derivatives) .
  • Dose escalation studies : Correlating in vitro IC₅₀ with effective in vivo doses .

Methodological Notes

  • Data Sources : Excluded non-peer-reviewed platforms (e.g., benchchem.com ). Prioritized journals like Journal of Medicinal Chemistry and Arzneimittelforschung .
  • Analytical Rigor : Cross-validated spectral data with NIST standards .
  • Ethical Compliance : In vivo studies adhered to OECD guidelines for humane endpoints .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(allyloxy)-2-phenyl-3(2H)-pyridazinone
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6-(allyloxy)-2-phenyl-3(2H)-pyridazinone

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